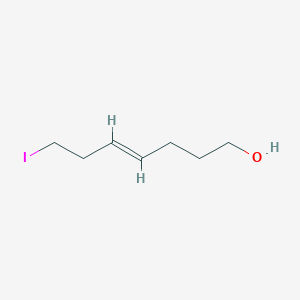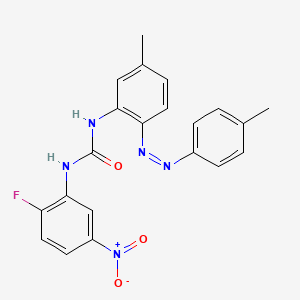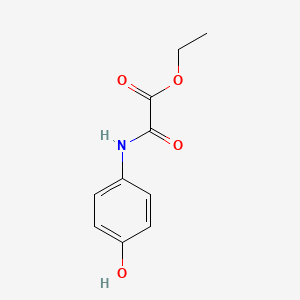![molecular formula C21H26N2O4 B11955623 Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-30-5](/img/structure/B11955623.png)
Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- is a chemical compound characterized by its complex structure, which includes 54 bonds, 28 non-hydrogen bonds, 14 multiple bonds, 10 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amides (aliphatic), and 2 aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the formation of amide bonds and the incorporation of aromatic ether linkages .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions with optimized conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- include other amides and aromatic ethers with comparable structures and properties. Examples include:
- N,N’-Bis(phenyl)acetamide
- N,N’-Bis(4-methoxyphenyl)acetamide
- N,N’-Bis(4-chlorophenyl)acetamide
Uniqueness
What sets Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- apart from similar compounds is its specific combination of structural features, such as the presence of both aliphatic and aromatic components, multiple amide bonds, and ether linkages. These features contribute to its unique chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
104209-30-5 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-[5-(4-acetamidophenoxy)pentoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-16(24)22-18-6-10-20(11-7-18)26-14-4-3-5-15-27-21-12-8-19(9-13-21)23-17(2)25/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
QIHLYCRZAHFULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)








